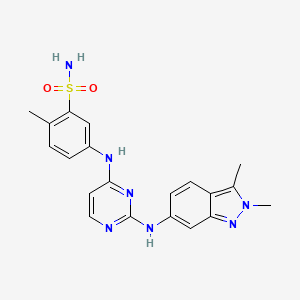
N-demethyl Pazopanib (Positional Isomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-demethyl Pazopanib (Positional Isomer) is a derivative of Pazopanib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically a positional isomer, meaning it has the same molecular formula as Pazopanib but differs in the position of a functional group. This structural variation can lead to differences in its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl Pazopanib (Positional Isomer) typically involves the demethylation of Pazopanib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-demethyl Pazopanib (Positional Isomer) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions
N-demethyl Pazopanib (Positional Isomer) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-demethyl Pazopanib (Positional Isomer) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of structural variations on chemical properties.
Biology: Investigated for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to Pazopanib.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of N-demethyl Pazopanib (Positional Isomer) involves its interaction with multiple protein tyrosine kinases. These kinases are part of the angiogenesis pathway, which is crucial for tumor growth and survival. By inhibiting these kinases, the compound can reduce tumor blood flow, induce tumor cell apoptosis, and inhibit tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pazopanib: The parent compound, used in cancer treatment.
Sunitinib: Another tyrosine kinase inhibitor with similar applications.
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
N-demethyl Pazopanib (Positional Isomer) is unique due to its specific structural variation, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21N7O2S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
5-[[2-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-4-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)23-19-8-9-22-20(25-19)24-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) |
InChI-Schlüssel |
KXEITTOLAUJQPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

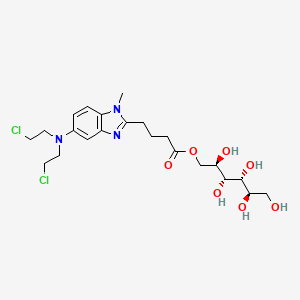
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
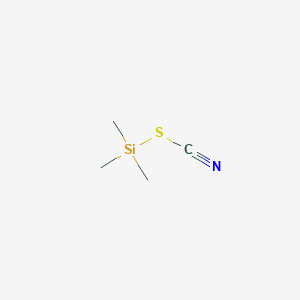
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
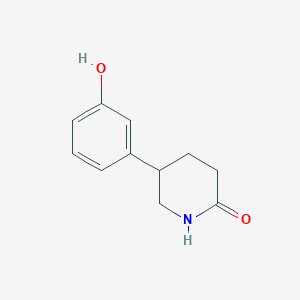
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)

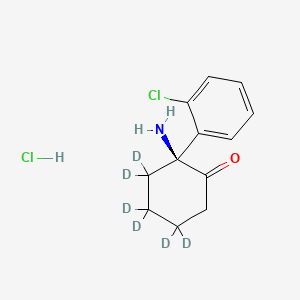
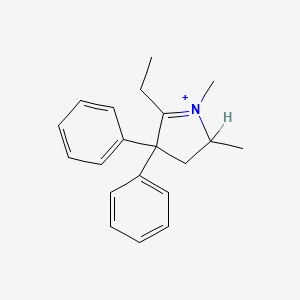
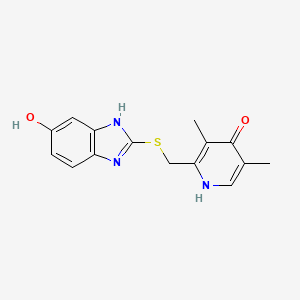

![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
